2,7-Dimethyloxepine
Overview
Description
Quinethazone, marketed under the brand name Hydromox, is a thiazide-like diuretic primarily used to treat hypertension. It functions by inhibiting sodium and chloride reabsorption in the kidneys, leading to increased excretion of water and electrolytes . This compound is known for its effectiveness in managing high blood pressure and its relatively mild side effect profile compared to other diuretics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinethazone is synthesized through a multi-step process involving the formation of a quinazoline ring system. The synthesis typically starts with the reaction of anthranilic acid derivatives with formamide to form quinazolinone intermediates. These intermediates are then chlorinated and sulfonated to yield the final product, quinethazone .
Industrial Production Methods: In industrial settings, the production of quinethazone involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Cyclization: Anthranilic acid derivatives are cyclized with formamide.
Chlorination: The resulting quinazolinone is chlorinated using thionyl chloride.
Sulfonation: The chlorinated intermediate is sulfonated using sulfuric acid to produce quinethazone.
Chemical Reactions Analysis
Types of Reactions: Quinethazone undergoes several types of chemical reactions, including:
Oxidation: Quinethazone can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different pharmacologically active compounds.
Substitution: Halogenation and sulfonation are common substitution reactions used in the synthesis of quinethazone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Thionyl chloride for chlorination and sulfuric acid for sulfonation.
Major Products: The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which have diverse pharmacological activities .
Scientific Research Applications
Quinethazone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other quinazoline derivatives with potential therapeutic applications.
Biology: Quinethazone is used in studies investigating the mechanisms of diuretic action and electrolyte balance.
Medicine: It is employed in clinical research to develop new treatments for hypertension and related cardiovascular conditions.
Mechanism of Action
Quinethazone exerts its effects by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water. The resulting diuretic effect reduces blood volume and, consequently, blood pressure . Additionally, quinethazone may activate calcium-activated potassium channels in vascular smooth muscle, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Hydrochlorothiazide: A widely used thiazide diuretic with a similar mechanism of action but different pharmacokinetics.
Chlorthalidone: Another thiazide-like diuretic known for its longer duration of action compared to quinethazone.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Quinethazone’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
2,7-dimethyloxepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVUIUUSVAMYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342126 | |
Record name | 2,7-Dimethyloxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-99-6 | |
Record name | 2,7-Dimethyloxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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